1-(2-Ethylphenyl)-3-(furan-2-ylmethyl)thiourea
Overview
Description
N-(2-ethylphenyl)-N’-(2-furylmethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a thiourea functional group, which is characterized by the presence of a sulfur atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-N’-(2-furylmethyl)thiourea typically involves the reaction of 2-ethylphenyl isothiocyanate with 2-furylmethylamine. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for thioureas often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-N’-(2-furylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-N’-(2-furylmethyl)thiourea depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, which can influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N’-furylmethylthiourea
- N-ethyl-N’-furylmethylthiourea
- N-(2-methylphenyl)-N’-(2-furylmethyl)thiourea
Uniqueness
N-(2-ethylphenyl)-N’-(2-furylmethyl)thiourea is unique due to the presence of both the 2-ethylphenyl and 2-furylmethyl groups. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other thioureas.
Properties
IUPAC Name |
1-(2-ethylphenyl)-3-(furan-2-ylmethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-2-11-6-3-4-8-13(11)16-14(18)15-10-12-7-5-9-17-12/h3-9H,2,10H2,1H3,(H2,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPGOYSCSYWNFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=S)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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